molecular formula C9H7BrCl2O2 B13175248 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone

Katalognummer: B13175248
Molekulargewicht: 297.96 g/mol
InChI-Schlüssel: WMOZLZXSDTWFCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone is an organic compound with a complex structure that includes bromine, chlorine, and methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine, chlorine, and methoxy groups. The synthetic route may include:

    Bromination and Chlorination: Introduction of bromine and chlorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Formation of the Ethanone Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Potentially causing mutations or inhibiting DNA replication.

    Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone can be compared with similar compounds such as:

    1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone: Similar structure but lacks the additional chlorine atom on the ethanone group.

    3-Bromo-5-chloro-2-methoxypyridine: Contains a pyridine ring instead of a phenyl ring.

    (3-Bromo-5-chloro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine group instead of the ethanone group.

Eigenschaften

Molekularformel

C9H7BrCl2O2

Molekulargewicht

297.96 g/mol

IUPAC-Name

1-(3-bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9-6(8(13)4-11)2-5(12)3-7(9)10/h2-3H,4H2,1H3

InChI-Schlüssel

WMOZLZXSDTWFCQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1Br)Cl)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.